

A Technical Guide to 3,5-Difluorophenol: Molecular Structure and Weight

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Compound of Interest

Compound Name: 3,5-Difluorophenol

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **3,5-Difluorophenol**, a key fluorinated building block in organic synthesis. Its unique electronic properties, stemming from the strategic placement of two fluorine atoms on the phenol ring, make it a valuable scaffold in the development of pharmaceuticals and other specialty chemicals.^{[1][2]} This guide will cover its molecular structure, a detailed calculation of its molecular weight, and its key physicochemical and spectroscopic characteristics.

Molecular Structure

3,5-Difluorophenol is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and two fluorine atoms at the meta-positions (carbons 3 and 5) relative to the hydroxyl group.^{[1][2]} This substitution pattern significantly influences the molecule's acidity and reactivity compared to unsubstituted phenol.^[2]

- Chemical Formula: C₆H₄F₂O^{[1][3][4]}
- Systematic IUPAC Name: **3,5-difluorophenol**^[5]
- Canonical SMILES: C1=C(C=C(C=C1F)F)O^{[1][6]}

The presence of two highly electronegative fluorine atoms inductively withdraws electron density from the aromatic ring, while the hydroxyl group acts as an activating, ortho-, para-

director through resonance.[2] This interplay of electronic effects is crucial for its utility in further chemical modifications.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for **3,5-Difluorophenol** is $C_6H_4F_2O$. The calculation based on the standard atomic weights of Carbon, Hydrogen, Fluorine, and Oxygen is detailed below.

Element	Symbol	Atom Count	Standard Atomic Weight (amu)	Contribution to Molecular Weight (amu)
Carbon	C	6	~12.011[7][8]	72.066
Hydrogen	H	4	~1.008[9][10]	4.032
Fluorine	F	2	~18.998[11][12]	37.996
Oxygen	O	1	~15.999[13][14]	15.999
Total	13	~130.093		

Note: Atomic weights are based on weighted averages of natural isotopic abundances. The final calculated molecular weight is approximately 130.09 g/mol .[3][4][5]

Physicochemical Properties

A summary of key quantitative data for **3,5-Difluorophenol** is presented for easy reference.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ F ₂ O	[3][4][5]
Molecular Weight	130.09 g/mol	[3][4][5]
CAS Number	2713-34-0	[1][3][4]
Appearance	White to beige crystalline solid	[1][6]
Melting Point	53-57 °C	[6][15]
Boiling Point	175.4 °C at 760 mmHg	[6]
Density	1.351 g/cm ³	[6]
Flash Point	70.6 °C	[6]
pKa	7.97 ± 0.10 (Predicted)	[6]

Experimental Protocols: Structural Characterization

While specific protocols for drug development applications are proprietary, the fundamental characterization of **3,5-Difluorophenol** relies on standard spectroscopic techniques. These methods are crucial for confirming the identity, purity, and structure of the compound in any research setting.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of **3,5-Difluorophenol**.[\[2\]](#)

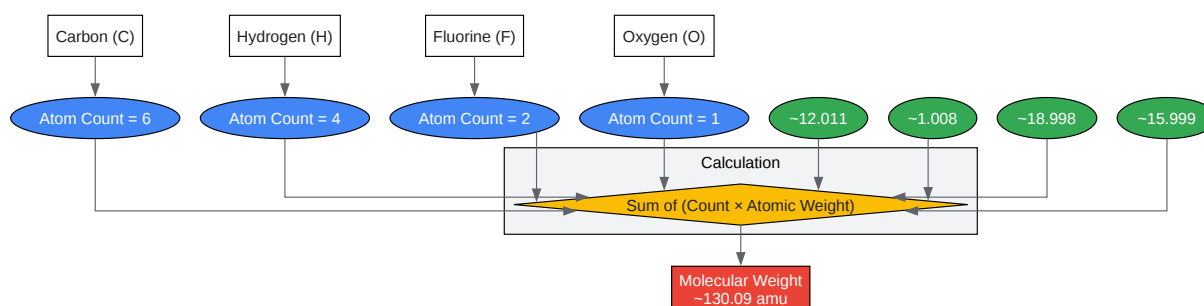
- ¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms. The spectrum would show distinct signals for the hydroxyl proton and the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the adjacent fluorine atoms. [\[2\]](#)
- ¹³C NMR (Carbon NMR): This spectrum reveals the number and electronic environment of the carbon atoms. The carbons bonded to fluorine will show characteristic splitting (C-F coupling), confirming their position.

- ^{19}F NMR (Fluorine NMR): As fluorine has a spin-1/2 nucleus (^{19}F), this technique is used to directly observe the fluorine atoms. It provides definitive evidence of the fluorine substituents and can be used to assess purity.[2]

4.2 Mass Spectrometry (MS) Mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a mass value with high precision (e.g., 130.0230), which corresponds to the monoisotopic mass of the $\text{C}_6\text{H}_4\text{F}_2\text{O}$ formula.[5]

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of **3,5-Difluorophenol** from its constituent elements.



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References

- 1. Page loading... [guidechem.com]
- 2. 3,5-Difluorophenol | 2713-34-0 | Benchchem [benchchem.com]
- 3. 3,5-Difluorophenol | 2713-34-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 3,5-Difluorophenol | C₆H₄F₂O | CID 75928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Difluorophenol | lookchem [lookchem.com]
- 7. byjus.com [byjus.com]
- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. 3,5-Difluorophenol | 2713-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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